molecular formula C20H22N6O2 B12500375 (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate

(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate

Cat. No.: B12500375
M. Wt: 378.4 g/mol
InChI Key: HERZMIXTFNKVFA-UHFFFAOYSA-N
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Description

(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate is a complex organic compound that features a triazine ring substituted with amino and tolylamino groups, and a benzoate ester linked to a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate typically involves multi-step organic reactions. One common approach is to start with the triazine ring formation, followed by the introduction of amino and tolylamino groups. The final step involves esterification with 4-(dimethylamino)benzoic acid.

    Triazine Ring Formation: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Substitution Reactions: Amino and tolylamino groups are introduced via nucleophilic substitution reactions.

    Esterification: The final esterification step involves reacting the triazine derivative with 4-(dimethylamino)benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups will yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising compound for drug development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The triazine ring and amino groups allow for binding to enzymes and receptors, modulating their activity. The benzoate ester can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine ring structure but differ in their substituents.

    Benzoate Esters: Compounds such as methyl 4-aminobenzoate and ethyl 4-dimethylaminobenzoate share the benzoate ester moiety but differ in their additional functional groups.

Uniqueness

(4-Amino-6-(o-tolylamino)-1,3,5-triazin-2-yl)methyl 4-(dimethylamino)benzoate is unique due to its combination of a triazine ring with amino and tolylamino groups, and a benzoate ester linked to a dimethylamino group

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C20H22N6O2/c1-13-6-4-5-7-16(13)22-20-24-17(23-19(21)25-20)12-28-18(27)14-8-10-15(11-9-14)26(2)3/h4-11H,12H2,1-3H3,(H3,21,22,23,24,25)

InChI Key

HERZMIXTFNKVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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